molecular formula C27H20N2O3 B14799389 N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide

N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide

Cat. No.: B14799389
M. Wt: 420.5 g/mol
InChI Key: VVMKLTRMTKASHI-UHFFFAOYSA-N
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Description

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a biphenylcarbohydrazide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoylbenzoic acid with 4-biphenylcarbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylbenzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The benzoyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylbenzoic acid: Shares the benzoyl group but lacks the biphenylcarbohydrazide moiety.

    4-Benzoylbenzoic acid: Similar structure but with different positioning of functional groups.

    Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group.

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-benzoyl-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C27H20N2O3/c30-25(21-11-5-2-6-12-21)23-13-7-8-14-24(23)27(32)29-28-26(31)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,28,31)(H,29,32)

InChI Key

VVMKLTRMTKASHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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